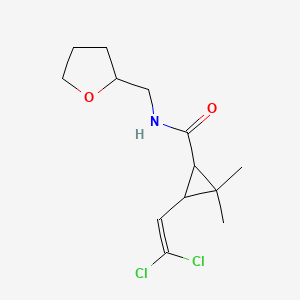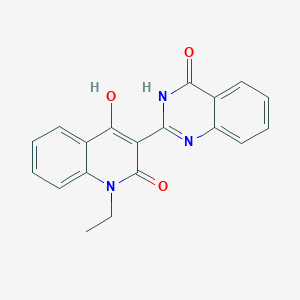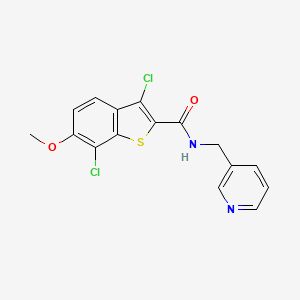![molecular formula C18H22N2O4 B5967438 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B5967438.png)
2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one, also known as NBDHEX, is a small molecule inhibitor that has been extensively studied in the scientific community. NBDHEX has shown potential in treating various diseases, including cancer and inflammation.
Mecanismo De Acción
2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one acts as an inhibitor of the enzyme NEDD4-1, which is involved in the regulation of various cellular processes, including cell growth, migration, and apoptosis. By inhibiting NEDD4-1, 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one can induce apoptosis in cancer cells and inhibit angiogenesis. 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. In cancer cells, 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2. 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one also inhibits angiogenesis by blocking the VEGF signaling pathway. In addition, 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one has several advantages for lab experiments, including its small size, stability, and specificity for NEDD4-1. However, 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one. One potential direction is to explore the use of 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to investigate the use of 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one in animal models of disease to further understand its potential therapeutic effects. Additionally, further research is needed to explore the safety and toxicity of 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one at different concentrations and in different cell types. Finally, the development of more efficient synthesis methods for 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one could be explored to facilitate its use in future studies.
Métodos De Síntesis
2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one can be synthesized through a multi-step process involving the reaction of 2-cyclohexen-1-one with butyryl chloride, followed by nitration, reduction, and acetylation. The final product is obtained through a coupling reaction with 3-nitroaniline.
Aplicaciones Científicas De Investigación
2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one has been extensively studied in the scientific community, and its potential applications in treating various diseases have been explored. Studies have shown that 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-butyryl-5,5-dimethyl-3-[(3-nitrophenyl)amino]-2-cyclohexen-1-one has been studied for its potential use in treating diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2E)-2-(1-hydroxybutylidene)-5,5-dimethyl-3-(3-nitrophenyl)iminocyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-4-6-15(21)17-14(10-18(2,3)11-16(17)22)19-12-7-5-8-13(9-12)20(23)24/h5,7-9,21H,4,6,10-11H2,1-3H3/b17-15+,19-14? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAFTFMUUYSZAS-IMZCYIMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC2=CC(=CC=C2)[N+](=O)[O-])CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC2=CC(=CC=C2)[N+](=O)[O-])CC(CC1=O)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646137 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5967359.png)
![3-allyl-5-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5967365.png)
![4-(2-chloro-4-fluorobenzyl)-3-[2-(4-cyclopentyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5967374.png)
![2-[(4-bromobenzylidene)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5967377.png)

![(2,3-dihydro-1-benzofuran-2-ylmethyl)methyl{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5967389.png)
![N,N-diethyl-4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B5967405.png)

![2-bromo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5967426.png)
![(3-chlorophenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B5967432.png)

![5-(1,3-benzodioxol-5-yl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5967446.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(1H-imidazol-2-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5967452.png)
![2,6-dimethyl-4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5967465.png)